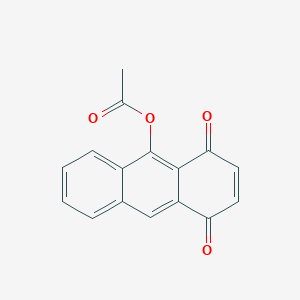

9-Acetoxy-1,4-anthraquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84612-44-2 |

|---|---|

Molecular Formula |

C16H10O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

(1,4-dioxoanthracen-9-yl) acetate |

InChI |

InChI=1S/C16H10O4/c1-9(17)20-16-11-5-3-2-4-10(11)8-12-13(18)6-7-14(19)15(12)16/h2-8H,1H3 |

InChI Key |

PPAISFBPBYJCFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C2C(=O)C=CC(=O)C2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Acetoxy 1,4 Anthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., 1D and 2D NMR, ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For acetoxy-substituted anthraquinones, the acetyl protons typically appear as a sharp singlet in the upfield region, while the aromatic protons resonate at lower fields, with their multiplicity and coupling constants revealing their substitution pattern on the anthraquinone (B42736) rings. For instance, in a related compound, (1,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-3-yl)methyl 4-acetoxybenzoate, the acetyl protons (CH₃) present as a singlet at δ 2.33 ppm. researchgate.net The aromatic protons of the anthraquinone core in such derivatives typically appear in the range of δ 7.0-8.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, offering insights into their hybridization and electronic environment. The carbonyl carbons of the quinone system are characteristically found at very low field positions. In acetoxy-substituted anthraquinones, the carbonyl carbon of the acetate (B1210297) group resonates around δ 167-171 ppm, while the methyl carbon of the acetate appears at approximately δ 21 ppm. researchgate.netresearchgate.net For example, in 4-acetyloxy-4-propyloxy-9,10-anthraquinone, the acetyl group carbons appear at these characteristic shifts. nih.gov The carbons of the anthraquinone skeleton itself give rise to a series of signals in the aromatic region (typically δ 110-160 ppm), with the carbonyl carbons (C9 and C10) appearing significantly downfield (δ > 180 ppm). researchgate.netnih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular structure. COSY spectra establish proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. The HMBC experiment is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of quaternary carbons and the connection of different molecular fragments. For many anthraquinone derivatives, these 2D NMR techniques have been crucial in confirming their complex structures. researchgate.netconicet.gov.ar

Table 1: Representative ¹H and ¹³C NMR Data for Acetoxy-Substituted Anthraquinone Analogs

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl Protons (CH₃) | ~ 2.1-2.3 | ~ 21 |

| Acetyl Carbonyl (C=O) | - | ~ 169-171 |

| Aromatic Protons | ~ 7.0-8.5 | - |

| Anthraquinone Carbons | - | ~ 110-160 |

| Quinone Carbonyls (C=O) | - | > 180 |

Note: Data are generalized from various acetoxy-anthraquinone derivatives. researchgate.netresearchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 9-Acetoxy-1,4-anthraquinone would be expected to show characteristic absorption bands. A strong absorption band in the region of 1765-1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester (acetoxy) group. mdpi.com Additionally, the conjugated ketone carbonyl groups of the anthraquinone core typically exhibit strong absorptions in the range of 1680-1660 cm⁻¹. conicet.gov.arresearchgate.net The presence of aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with extensive chromophoric systems like anthraquinones. The UV/vis spectra of anthraquinones generally display multiple absorption bands. Typically, intense bands in the 220–350 nm region are attributed to π → π* transitions of the aromatic system, while a weaker band at longer wavelengths (around 400 nm) corresponds to the n → π* transition of the quinone carbonyls. beilstein-journals.org The position and intensity of these bands are sensitive to the nature and position of substituents on the anthraquinone skeleton. beilstein-journals.org The introduction of an acetoxy group can influence the absorption maxima.

Table 2: Characteristic IR Absorption Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretching | 1765 - 1735 |

| Quinone Carbonyl (C=O) | Stretching | 1680 - 1660 |

| Aromatic C=C | Stretching | ~ 1600, 1450 |

| C-O (Ester) | Stretching | ~ 1250 - 1000 |

Note: Data are generalized from various acetoxy-anthraquinone derivatives. conicet.gov.armdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HREIMS) for Molecular Formula Determination

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its molecular formula. For this compound (C₁₆H₁₀O₄), the expected molecular ion peak [M]⁺ would have a very specific mass-to-charge ratio (m/z). HREIMS can measure this with high accuracy (typically to four decimal places), which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions. For example, the molecular formula of a related compound, 1,7-dihydroxy-3-hydroxymethyl-9,10-anthraquinone, was established as C₁₅H₁₀O₅ by HRESIMS. researchgate.net Similarly, the molecular formula of another analog, 2-hydroxy-3-methoxy-7-methylanthraquinone, was confirmed as C₁₆H₁₂O₄ through HREIMS, which showed a molecular ion [M]⁺ at m/z 268.0734 (calculated 268.0736). conicet.gov.ar

X-ray Crystallography for Solid-State Molecular Architecture

Advanced Spectroscopic Techniques for Excited State Characterization (e.g., Femtosecond Transient Absorption Spectroscopy)

The photochemical and photophysical properties of anthraquinone derivatives are of significant interest, and advanced techniques like femtosecond transient absorption spectroscopy are employed to study their behavior in electronically excited states. While specific data for this compound is limited, studies on the closely related 1-acetoxy-2-methoxyanthraquinone provide a clear example of the power of this technique.

Upon excitation with a femtosecond laser pulse (e.g., at 270 nm), the molecule is promoted to a highly excited singlet state. researchgate.net This is followed by a series of ultrafast processes:

Internal Conversion and Vibrational Redistribution: The initially populated excited singlet states rapidly decay to the lowest singlet nπ* excited state, accompanied by intramolecular vibrational energy redistribution (IVR), typically on a timescale of femtoseconds (e.g., ~150 fs). researchgate.net

Intersystem Crossing (ISC): The lowest singlet nπ* excited state can then undergo intersystem crossing to a triplet ππ* excited state. researchgate.net This process is often very fast, occurring on the picosecond timescale (e.g., ~11 ps). researchgate.net

Photochemical Reaction: From the triplet potential energy surface, a photochemical reaction can occur. In the case of 1-acetoxy-2-methoxyanthraquinone, this involves the migration of the acetoxy group, with a time constant in the hundreds of picoseconds (e.g., ~220 ps). researchgate.net

Transient absorption spectra of the various excited singlet and triplet states, as well as any resulting photoproducts, can be detected and their assignments are often supported by computational calculations. researchgate.net These studies are crucial for understanding the mechanisms of photoreactions and the dynamics of excited states in this class of compounds.

Chemical Reactivity and Mechanistic Investigations of 9 Acetoxy 1,4 Anthraquinone

Photochemical Reactivity of 9-Acetoxy-1,4-anthraquinone

The photochemical behavior of this compound and its derivatives is characterized by a series of complex and rapid events following light absorption. These processes, including photochromic transformations, acyl group migrations, and intricate excited-state dynamics, have been the subject of detailed spectroscopic and computational investigations.

Photochromic Transformations and Photoinduced Isomerization Processes

This compound is a photochromic compound, meaning it undergoes a reversible change in color upon exposure to light. ethernet.edu.et This photochromism arises from a photoinduced isomerization, specifically the migration of the acetyl group. ethernet.edu.et Upon irradiation with UV light, the initial para-quinone structure (1,4-anthraquinone) transforms into its ana-quinone isomer (1,10-anthraquinone). researchgate.netresearchgate.net This process is thermally reversible, representing a distinct type of photochromic reaction in substituted anthraquinones. nsc.ru

Studies have shown that these photochromic transformations are observable in a glassy matrix at 77 K. ethernet.edu.et The efficiency and occurrence of these transformations are dependent on the presence of substituents on the anthraquinone (B42736) core. ethernet.edu.et

Acyl Group Photomigration Mechanisms (e.g., from 1,4- to 1,10-anthraquinone structures)

The photochemical migration of the acyl group in this compound and related compounds is a concerted adiabatic process. researchgate.netnsc.ru This means the reaction proceeds smoothly on a single potential energy surface without crossing to another electronic state. nsc.ru The migration occurs from the triplet excited state of the initial quinone. ethernet.edu.etnsc.runsc.ru

Upon photoexcitation, the 1,4-anthraquinone (B1204791) derivative isomerizes to a 9-acetoxy-1,10-anthraquinone structure, also known as an ana-quinone. nsc.ruresearchgate.net The formation of the triplet excited state of this ana-quinone product has been experimentally detected, confirming its role as a precursor to the final ground state product. nsc.ruresearchgate.net This adiabatic mechanism, proceeding on a triplet potential energy surface, is a notable feature of this class of photochemical reactions. nsc.ru

Excited State Dynamics and Energy Transfer Pathways (Singlet and Triplet States, Intersystem Crossing, Vibrational Cooling)

The journey from light absorption to the final product involves several ultrafast steps. Upon excitation, typically with UV light, a set of high-energy singlet states are populated. researchgate.netacs.org

Key photophysical and photochemical processes for a representative compound, 1-acetoxy-2-methoxyanthraquinone, have been elucidated using femtosecond transient absorption spectroscopy and are summarized below: researchgate.netnsc.ruacs.org

Internal Conversion and Intramolecular Vibrational Redistribution (IVR): Following initial excitation, the molecule rapidly undergoes internal conversion to the lowest excited singlet state, which has nπ* character. This is accompanied by intramolecular vibrational energy redistribution (IVR). This entire process is extremely fast, occurring with a time constant of approximately 150 ± 90 femtoseconds (fs). researchgate.netacs.org

Intersystem Crossing (ISC): The lowest excited singlet state (¹nπ) then undergoes a very fast intersystem crossing (ISC) to the lowest triplet state, which has ππ character. This transition, involving a change in spin multiplicity, happens in about 11 ± 1 picoseconds (ps). The resulting triplet state is formed with excess vibrational energy. researchgate.netnsc.ruacs.org

Vibrational Cooling: The "hot" triplet state then rapidly cools down by shedding its excess vibrational energy. This vibrational cooling process is even faster than the intersystem crossing, occurring with a time constant of 4 ± 1 ps. researchgate.netnsc.ruacs.org

Acyl Group Migration: The primary chemical event, the migration of the acetoxy group, proceeds from this cooled, lowest triplet potential energy surface. This step is slower than the preceding photophysical processes, with a time constant of 220 ± 30 ps. researchgate.netnsc.ruacs.org

The transient absorption spectra of the key intermediates—the lowest singlet and triplet excited states of the starting material and the triplet excited state of the product—have been successfully detected and assigned with the support of computational calculations. researchgate.netnsc.ruacs.org

Thermal Reactivity and Isomerization Pathways

Thermal Acyl Group Migration

The photoinduced formation of the ana-quinone isomer from this compound and its derivatives is a reversible process. nsc.ru The back reaction, the thermal migration of the acyl group to restore the original para-quinone structure, occurs from the ground state of the ana-quinone. researchgate.net

The rate of this thermal back-reaction is highly dependent on the chemical structure, particularly the nature of the migrating acyl group and other substituents on the anthraquinone core. nsc.ruresearchgate.net Studies have determined the Arrhenius parameters for this thermal migration, revealing a significant influence of the migrant's electronic properties on the activation energy. nsc.ru For example, as shown in the table above, the activation energy for the thermal migration in 1-(acyloxy)-2-methoxyanthraquinones increases substantially when the migrating group is changed from methyl to the more electron-donating diethylamino group. nsc.ru This indicates that electron-donating groups on the acyl moiety hinder the thermal back-migration, while electron-withdrawing groups would be expected to facilitate it. researchgate.net

Kinetic and Thermodynamic Aspects of Thermal Transformations

The primary thermal transformation investigated for this compound involves a thermally reversible migration of the acyl group. acs.orgresearchgate.net This process is part of a photochromic system where the compound can isomerize, and the thermal back-reaction restores the original structure. The kinetics of this thermal acyl group migration have been studied, revealing that the rate constant is significantly influenced by factors such as temperature, the nature of the solvent, and the presence of various substituents on the anthraquinone core. researchgate.net

The key reversible thermal process for this compound is the migration of the acetoxy group. This reaction is part of a dynamic equilibrium with its photo-isomer, 9-acetoxy-1,10-anthraquinone (an ana-quinone). The rate of this thermal migration dictates the stability of the photochromic system and its potential for applications.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are governed by the redox-active quinone moiety. Its behavior is typically studied using techniques like cyclic voltammetry (CV), which elucidates the potentials at which the compound undergoes reduction and oxidation, as well as the mechanisms of these electron transfer processes. electrochemsci.orgresearchgate.net

In aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (AN), anthraquinone derivatives typically undergo two successive one-electron reductions. electrochemsci.orgresearchgate.net This process occurs as follows:

First Reduction (E¹): The neutral anthraquinone (AQ) accepts a single electron to form a radical anion (AQ•⁻). This step is generally reversible.

AQ + e⁻ ⇌ AQ•⁻

Second Reduction (E²): The radical anion accepts a second electron to form a dianion (AQ²⁻). This step is also often reversible.

AQ•⁻ + e⁻ ⇌ AQ²⁻

The electrochemical process is diffusion-controlled, where the peak current in cyclic voltammetry is proportional to the square root of the scan rate. electrochemsci.orgcecri.res.in The stability of the resulting anion radical and dianion is indicated by the ratio of the anodic to cathodic peak currents, which is approximately one for a stable system. electrochemsci.org

The precise reduction potential values are highly sensitive to the solvent and the specific substituents on the anthraquinone ring system. electrochemsci.orgrsc.org While a specific value for this compound is not cited, extensive datasets on related compounds have been compiled through experimental measurements and computational (Density Functional Theory, DFT) studies. rsc.org

| Reduction Step | Reaction | Species Formed | Reversibility |

|---|---|---|---|

| First (E¹) | AQ + e⁻ | Radical Anion (AQ•⁻) | Typically Reversible |

| Second (E²) | AQ•⁻ + e⁻ | Dianion (AQ²⁻) | Typically Reversible |

The molecular structure, particularly the nature and position of substituents, profoundly influences the reduction potentials of anthraquinones. cecri.res.inrsc.org Electron-donating groups (e.g., amino, -NH₂) tend to decrease the reduction potential (shift to more negative values), making the molecule harder to reduce. Conversely, electron-withdrawing groups (e.g., hydroxy, -OH, at certain positions) increase the reduction potential (shift to more positive values), making the molecule easier to reduce. researchgate.netcecri.res.in

The acetoxy group (-OAc) at the 9-position of 1,4-anthraquinone is expected to act as an electron-withdrawing group, thereby influencing the electron density of the quinone system. This would likely make this compound easier to reduce compared to the unsubstituted parent compound. Studies on various hydroxy- and amino-substituted anthraquinones confirm this trend, where substitution at the C1 position with a hydroxy group leads to a significant positive shift in the reduction potential for both the first and second reduction steps. researchgate.net The positioning of the substituent is critical; for instance, substitution at the C2 position has a different quantitative effect than substitution at the C1 position. researchgate.net

| Substituent Type | Example Group | Electronic Effect | Effect on Reduction Potential |

|---|---|---|---|

| Electron-Donating | -NH₂ | Increases electron density on the ring | Shifts to more negative values (harder to reduce) |

| Electron-Withdrawing | -OH, -OAc (expected) | Decreases electron density on the ring | Shifts to more positive values (easier to reduce) |

| Unsubstituted | -H | Reference | Baseline value |

Other Chemical Transformations and Functionalization Reactions

Beyond the thermal acyl migration, the 1,4-anthraquinone scaffold is susceptible to other chemical transformations. One notable reaction is the Diels-Alder cycloaddition. The activated double bond in the quinone ring can react with various dienes, such as buta-1,3-diene and its substituted derivatives (e.g., 1-acetoxybuta-1,3-diene), to form tetracyclic adducts. rsc.org These reactions are a key strategy for synthesizing more complex polycyclic systems, including analogues of anthracyclinone antibiotics. rsc.org

Furthermore, the isomeric ana-quinone form, 9-acetoxy-1,10-anthraquinone, which exists in equilibrium, can undergo nucleophilic 1,4-addition reactions. researchgate.net For example, related 9-aryloxy-1,10-anthraquinones react with alcohols and amines. The reaction with primary amines proceeds via an addition-elimination mechanism to yield 9-alkyl(aryl)amino-1,10-anthraquinones. researchgate.net

The anthraquinone core itself can be functionalized through various methods, although these are often challenging due to the deactivating effect of the carbonyl groups. colab.ws For activated anthraquinones (those bearing electron-donating groups), electrophilic substitution is possible. More general methods for functionalizing the anthraquinone skeleton include transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated precursors, allowing for the introduction of alkyl or aryl groups. colab.ws Bromination of the anthracene (B1667546) core followed by a series of transformations is another route to produce functionalized 1,4-anthraquinones. beilstein-journals.org These methods provide potential, though not explicitly demonstrated, pathways for the further functionalization of this compound.

Computational and Theoretical Studies of 9 Acetoxy 1,4 Anthraquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), have become indispensable tools for elucidating the structure, stability, and reactivity of anthraquinone (B42736) derivatives. researchgate.nettandfonline.comnih.gov These methods offer deep insights into the molecular properties that govern their behavior in various chemical environments.

Density Functional Theory (DFT) for Ground and Excited States

DFT calculations are widely employed to investigate the ground and excited state properties of anthraquinone systems. tandfonline.comnih.gov For the parent 1,4-anthraquinone (B1204791) and its derivatives, such as 9-hydroxy-1,4-anthraquinone and 9-methoxy-1,4-anthraquinone, computational studies at the B3LYP/6-311++G(3df,2p) level of theory have been used to shed light on their structural and energetic properties. researchgate.netcsic.escsic.es These calculations help in understanding the effects of substituents on the quinone framework, including influences on aromaticity, intrinsic strain, and intramolecular interactions like hydrogen bonding. researchgate.netcsic.escsic.es

For substituted anthraquinones, the frontier molecular orbitals (HOMO and LUMO) are of particular interest. In 1,4-dialkylamino-5,8-dihydroxy anthraquinones, for example, the electron density in both HOMO and LUMO is located on the anthraquinone core and the -NH and -OH substituents. tandfonline.com This distribution is crucial for understanding the molecule's reactivity and electronic transitions. DFT is also used to calculate global reactivity descriptors, which correlate with the molecule's stability and reactivity. tandfonline.com

Table 1: Calculated Global Reactivity Descriptors for Anthraquinone Derivatives Note: This table presents generalized findings for substituted anthraquinones and is not specific to 9-acetoxy-1,4-anthraquinone.

| Descriptor | Relation to Energy Gap (Egap) | Significance |

|---|---|---|

| Chemical Potential (μ) | Direct Relation tandfonline.com | Measures the escaping tendency of electrons. |

| Electrophilicity Index (ω) | Direct Relation tandfonline.com | Quantifies the electrophilic character of a molecule. |

| Hardness (η) | Inverse Relation tandfonline.com | Measures resistance to change in electron distribution. |

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic molecules, including anthraquinone dyes. rsc.orgnii.ac.jp It is used to predict vertical excitation energies (λmax), oscillator strengths (f), and the nature of electronic transitions. tandfonline.comnih.gov

Studies on various hydroxy- and amino-substituted anthraquinones show that TD-DFT calculations can successfully rationalize how substituents control the position of visible absorption bands and thus the color of the dye. rsc.org For instance, in a series of 1,4-dialkylamino-5,8-dihydroxy anthraquinones, TD-DFT computations using functionals like CAM-B3LYP and ωB97XD have been performed to obtain vertical excitation energies and orbital contributions. tandfonline.com The choice of functional and basis set is critical, and it has been noted that hybrid functionals often provide results in better agreement with experimental data. nii.ac.jp For many anthraquinone derivatives, the longest wavelength transition is primarily a HOMO → LUMO transition. whiterose.ac.uk In a study on new anthraquinone derivatives isolated from a marine fungus, the TD-DFT approach was successfully used to determine the absolute stereoconfigurations by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra. mdpi.com

Table 2: Representative TD-DFT Calculated Spectroscopic Data for Substituted Anthraquinones Note: The data below are illustrative of typical results for anthraquinone derivatives and are not specific to this compound.

| Compound Type | Functional/Basis Set | Calculated λmax (nm) | Major Orbital Contribution | Reference |

|---|---|---|---|---|

| 1,4-Dialkylamino-5,8-dihydroxy AQ | CAM-B3LYP/cc-pVDZ | 493 - 572 | HOMO → LUMO | tandfonline.com |

| 1,4-Dihydroxyanthraquinone (1,4-DHAQ) | TD-B3LYP | ~500 | π → π* | nih.gov |

CASSCF/CASPT2 Procedures for Electronic Spectra

While TD-DFT is a powerful tool, for more complex electronic structures or when high accuracy is needed for excited states, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed. These methods are particularly useful for correctly describing the electronic states and assigning transient absorption spectra of intermediates in photochemical reactions. However, specific applications of CASSCF/CASPT2 to this compound or its close analogs were not found in the surveyed literature.

Potential Energy Surface (PES) Analysis for Reaction Mechanisms

The analysis of potential energy surfaces (PES) is crucial for understanding reaction mechanisms, including photochemical processes. For anthraquinone derivatives, PES analysis has been used to investigate phenomena like excited-state intramolecular proton transfer (ESIPT) and photochemical acyl group migration. nih.govresearchgate.net

In a study of hydroxyanthraquinones, the PES for the S1 excited state was mapped as a function of the hydrogen transfer reaction coordinate. nih.gov For 1,4-dihydroxyanthraquinone (1,4-DHAQ), the PES shows that proton transfer to form a tautomer is an uphill and unfavorable process. nih.govnih.gov In contrast, for other isomers like 1-hydroxyanthraquinone (B86950), the ESIPT process is found to be "barrierless". nih.gov This highlights that the substitution pattern, specifically the 1,4-dihydroxy motif, has a profound effect on the excited-state dynamics. nih.gov

For a 1-acetoxy-9,10-anthraquinone derivative, it was found that photochemical acyl group migration occurs as a concerted adiabatic process on the triplet potential energy surface. researchgate.net Computational methods such as QST3 and Intrinsic Reaction Coordinate (IRC) calculations are used to locate transition structures and map the potential energy surface, yielding activation energies for such rearrangements. researchgate.net For this compound, a similar photochemical acyl migration to form a 1,10-anthraquinone isomer could be a potential reaction pathway, the feasibility of which would depend on the calculated activation barriers on the relevant PES.

Thermochemical Calculations for Reaction Enthalpies

Thermochemical data, such as the standard enthalpy of formation (ΔfH°m), are fundamental for understanding the stability and reactivity of compounds. A combination of experimental techniques and computational chemistry is often used to determine these values.

A detailed study on 1,4-anthraquinone determined its gas-phase standard enthalpy of formation at 298.15 K. researchgate.netcsic.escsic.es Furthermore, using isodesmic and homodesmotic reaction schemes—theoretical reactions that conserve bond types to facilitate error cancellation—researchers have estimated stabilization energies and the effects of intramolecular interactions. researchgate.netcsic.escsic.es For instance, the intramolecular hydrogen bond strength in 9-hydroxy-1,4-anthraquinone was estimated to be significant. researchgate.netcsic.escsic.es In another study, semi-empirical and ab initio calculations were performed to determine the enthalpies of oxygen addition to various hydroxy and amino anthraquinones, which correlate with their peroxidating activity. nih.gov These calculations showed that for hydroxylated anthraquinones, the formation of hydroperoxides is energetically favored over peroxides. nih.gov

Table 3: Experimental and Calculated Thermochemical Data for 1,4-Anthraquinone and Derivatives

| Compound | Property | Value (kJ mol-1) | Method | Reference |

|---|---|---|---|---|

| 1,4-Anthraquinone | ΔfH°m(g, 298.15 K) | -44.9 ± 5.7 | Experimental/Computational | researchgate.netcsic.escsic.es |

| 1,4-Anthraquinone | Stabilization Energy | 162.2 ± 7.2 | Isodesmic Reaction Scheme | researchgate.netcsic.escsic.es |

| 9-Hydroxy-1,4-anthraquinone | Intramolecular H-Bond Strength | 79.8 ± 10.8 | Isodesmic Reaction Scheme | researchgate.netcsic.escsic.es |

| 9-Methoxy-1,4-anthraquinone | Peri-Oxygen Interaction Strain | -34.2 ± 7.6 | Isodesmic Reaction Scheme | researchgate.netcsic.escsic.es |

Molecular Dynamics and Simulation Studies

Based on the conducted literature search, no specific molecular dynamics or simulation studies for this compound or its closely related analogs were identified. While molecular dynamics simulations have been applied to study anthraquinone dyes in liquid crystal hosts, these have focused on different substitution patterns (e.g., 1,5- and 2,6-disubstituted derivatives) to understand their alignment properties. rsc.org

In Silico Structure-Activity Relationship (SAR) Modeling (non-clinical)

In silico Structure-Activity Relationship (SAR) modeling for this compound involves the use of computational methods to correlate the chemical structure of the molecule with its biological activity. This approach is crucial in drug discovery and development for predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular basis of their action.

A variety of computational descriptors are employed to predict the activity of anthraquinone derivatives. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Descriptors: These parameters describe the electronic characteristics of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a compound's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. phcogj.comunar.ac.id Molecular Electrostatic Potential (MEP) maps are also used to visualize electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions. phcogj.com

Steric and Hydrophobic Descriptors: These descriptors relate to the size, shape, and hydrophobicity of the molecule, which influence how it fits into a biological target's binding site.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are developed using multiple linear regression analysis to establish a mathematical relationship between these descriptors and the observed biological activity. nih.gov The predictive power of these models is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Table 1: Key Computational Descriptors in SAR Studies

| Descriptor Category | Specific Descriptors | Significance in Activity Prediction |

| Electronic | HOMO Energy, LUMO Energy, Energy Gap, Dipole Moment, Molecular Electrostatic Potential (MEP) | Predicts chemical reactivity, stability, and sites for intermolecular interactions. phcogj.com |

| Steric | Molecular Weight, Molar Refractivity, Volume | Influences the fit of the molecule within a receptor's binding pocket. |

| Hydrophobic | LogP | Determines the compound's partitioning between aqueous and lipid environments, affecting its bioavailability. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. researchgate.net This method is instrumental in understanding the interactions that drive the biological activity of compounds like this compound.

Docking studies on anthraquinone derivatives have revealed key interactions with various biological targets. For example, in studies targeting enzymes like aromatase, anthraquinones have shown interactions with critical amino acid residues such as TRP224, ARG115, and MET374 through π-stacking and hydrogen bonds. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction. nih.govnanobioletters.com

In a study investigating potential aromatase inhibitors, 1-acetoxy-9,10-anthraquinone demonstrated a docking score of -54.07 kcal/mol. nih.gov The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein. nanobioletters.comnih.gov The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. researchgate.net These studies help in rationalizing the structural requirements for ligand binding and can guide the design of more potent derivatives. researchgate.net

Table 2: Example of Molecular Docking Results for an Anthraquinone Derivative

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 1-Acetoxy-9,10-anthraquinone | Aromatase | -54.07 | Not specified in source | nih.gov |

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental findings. For anthraquinones, computational methods like Density Functional Theory (DFT) have been used to predict various properties, which are then compared with experimental data.

Spectroscopic Data: Theoretical calculations can predict spectroscopic features that complement experimental observations. For instance, calculated vibrational frequencies can aid in the interpretation of experimental infrared spectra. Similarly, predicted Nuclear Magnetic Resonance (NMR) chemical shifts can help validate structural assignments.

Redox Potentials: Computational studies have shown a strong linear correlation between calculated and experimental one-electron reduction potentials for a large set of quinone derivatives, including anthraquinones. nih.govsemanticscholar.org Regression analysis between experimental and computed reduction potentials often yields high Pearson's correlation coefficients (r), indicating good agreement. nih.gov

Reaction Mechanisms: Computational chemistry, including methods like time-dependent DFT, can be used to study reaction mechanisms. For example, the photochemical acyl group migration in 1-acetoxy-9,10-anthraquinone derivatives has been investigated computationally, providing insights into the triplet potential energy surface and the dynamics of the process, which were supported by transient absorption spectroscopy experiments. researchgate.netacs.org

While computational models provide valuable insights, it is important to acknowledge potential discrepancies. Systematic errors can arise from the chosen computational methods and solvation models. nih.govsemanticscholar.org Therefore, a continuous feedback loop between theoretical predictions and experimental validation is essential for refining computational models and ensuring their accuracy in predicting the behavior of molecules like this compound.

Advanced Applications in Chemical Research

Development of Photochromic Materials Based on Acyl Anthraquinones

The development of photochromic materials, which undergo reversible changes in color upon exposure to light, is a field of intensive research due to their potential applications in optical data storage, smart windows, and molecular switches. Acyl-substituted anthraquinones, including 9-Acetoxy-1,4-anthraquinone, are a promising class of compounds for these applications.

The photochromic behavior of acyl anthraquinones is predicated on the principle of reversible photoinduced acyl group migration. This process typically involves the photoisomerization of a para-quinone structure to an ana-quinone structure through the photochemical migration of the acyl group. The efficiency and reversibility of this transformation are governed by several key design principles:

Structure of the Acyl Group: The nature of the acyl substituent has a substantial effect on the rate of the thermal back-reaction, which is crucial for the reversibility of the photochromic system. For instance, modifications to the acyl group can influence the rate constant of the thermal migration by several orders of magnitude.

Substituent Effects: The presence of other functional groups on the anthraquinone (B42736) nucleus can impact the efficiency of both the photochemical and thermal stages of the photochromic process. These substituents can alter the electronic properties of the molecule, thereby influencing the stability of the excited states and the energy barriers for the acyl migration.

Solvent and Temperature: The surrounding environment, including the solvent and temperature, plays a critical role in the photochromic behavior. These factors can affect the spectra of the different isomeric forms and the kinetics of the forward and reverse reactions.

The reversible photoinduced transformation for a generic 1-acyloxy-9,10-anthraquinone, which serves as a model for this compound, can be conceptualized as a photo-driven rearrangement followed by a thermal reversion to the original state.

For practical applications, the photophysical stability and lifetime of photochromic materials are of paramount importance. These properties determine the number of switching cycles a material can undergo before significant degradation occurs. The stability of acyl anthraquinones is influenced by:

Nature of the Excited States: The photochemical reactions of anthraquinone derivatives are initiated by the absorption of light, leading to the formation of excited singlet and triplet states. The nature and lifetime of these excited states are critical in determining the pathway of the photochemical reaction and the potential for irreversible side reactions.

Irreversible Photodecomposition: Besides the desired reversible photoisomerization, irreversible photodecomposition pathways can exist, which limit the lifetime of the photochromic material. These decomposition routes can involve reactions with the solvent or other species present in the system. Understanding these degradation mechanisms is essential for designing more robust materials.

Research into the photochemistry of related quinone derivatives provides insights into the types of processes that can affect stability. For example, studies on naphthacenequinones have shown that irreversible decomposition can occur from excited triplet states abstracting hydrogen from the solvent.

Applications in Organic Electronics and Energy Storage (as a scaffold/moiety)

The anthraquinone core of this compound serves as a versatile scaffold in the design of materials for organic electronics and energy storage. Its fused aromatic ring system and redox-active quinone functionality are key to its utility in these fields.

Organic redox flow batteries (ORFBs) are a promising technology for large-scale energy storage, and the development of stable, low-cost, and high-performance redox-active organic molecules is a primary research focus. Anthraquinone derivatives are considered one of the most promising classes of materials for the negative electrolyte (negolyte) in aqueous ORFBs. springernature.comresearchgate.net

| Property | Significance in Redox Flow Batteries | Tunable by |

| Redox Potential | Determines the cell voltage. | Functional group substitution on the anthraquinone ring. harvard.edu |

| Solubility | Affects the energy density of the battery. | Attachment of solubilizing functional groups. rsc.org |

| Stability | Influences the cycle life and long-term performance. | Molecular design to prevent degradation pathways. rsc.org |

| Kinetics | Impacts the power density of the battery. | The intrinsic properties of the redox-active molecule. |

This table provides an interactive overview of the key properties of redox-active components in organic redox flow batteries and how they can be modified.

The 1,4-anthraquinone (B1204791) moiety is also a building block for organic semiconductors. Poly(1,4-anthraquinone) (P14AQ) has been investigated as a promising organic electrode material for rechargeable batteries. dtu.dkdtu.dk This polymer exhibits a unique lone-pair-π conjugation, which is crucial for its electronic properties. dtu.dkdtu.dk

Studies on P14AQ have shown that it is resistant to structural disorder and maintains significant conjugation within the polymer chain. dtu.dkdtu.dk This structural stability is beneficial for its performance as an organic cathode material. The 1,4-anthraquinone units in the polymer provide the redox-active sites for charge storage. While this compound is a monomer, its fundamental electronic and structural characteristics are relevant to the design and understanding of more complex organic semiconductor materials based on the anthraquinone scaffold.

Role in Analytical Chemistry Methodologies (e.g., as reagents or probes)

The reactivity of the quinone moiety in 1,4-anthraquinone derivatives makes them useful as reagents in analytical chemistry. For example, 1,4-anthraquinone has been successfully employed as a pre-column derivatization reagent for the determination of thiols, such as N-acetylcysteine and captopril, in pharmaceutical formulations using high-performance liquid chromatography (HPLC). nih.gov

The derivatization reaction involves the nucleophilic addition of the thiol to the quinone ring, resulting in a product that can be readily detected. nih.gov The high reactivity and selectivity of the 1,4-anthraquinone reagent towards the thiol functional group enable sensitive and accurate quantification. nih.gov Although this application specifically uses the parent 1,4-anthraquinone, the underlying chemistry is inherent to the 1,4-anthraquinone core of this compound, suggesting its potential as a scaffold for developing new analytical reagents and probes with tailored reactivity and spectroscopic properties. The acetoxy substituent could potentially be used to modulate the reactivity of the quinone system or to introduce a secondary reactive site.

| Analytical Application | Role of Anthraquinone Moiety | Example |

| Pre-column Derivatization | Acts as a reactive species to tag analytes for detection. | 1,4-Anthraquinone for the HPLC determination of thiols. nih.gov |

| Chemosensors | Can be functionalized to create selective binding sites for analytes. | Development of sensors for biopolymers. colab.ws |

| Luminophores | The aromatic system can be modified to create fluorescent probes. | Used in the development of industrial dyes and pigments. colab.ws |

This interactive table summarizes the roles of the anthraquinone moiety in various analytical chemistry methodologies.

Material Science Applications

The unique chemical structure of anthraquinone derivatives, characterized by a planar tricyclic aromatic system with two ketone groups, imparts valuable photophysical and electrochemical properties. These properties are being actively harnessed in the design and fabrication of advanced materials.

Optoelectronics

Derivatives of 9,10-anthraquinone are under investigation for their potential use in molecular electronics. Theoretical and computational studies, including all-electron density functional theory (DFT), have been employed to understand the electronic structure of these molecules. Such research indicates that anthraquinone derivatives are promising candidates for n-type organic semiconductors. The strategic placement of different functional groups on the anthraquinone core allows for the fine-tuning of their electronic, transport, and optical characteristics, which is a critical aspect of designing materials for optoelectronic devices. While specific studies on the optoelectronic properties of this compound are not yet widely published, the foundational research on related anthraquinones provides a strong basis for its potential in this area.

3D Photoprinting

The field of 3D photoprinting has seen innovative applications of anthraquinones (AQs). A notable photochemical approach involves the use of AQs to modify γ-cyclodextrin (γ-CD) for the creation of soft materials. In aqueous solutions, AQs and γ-CD can form supramolecular quinhydrone charge-transfer complexes when exposed to light. These complexes are distinguished by their high binding affinities and the stereoselective stacking of their nanostructures. In this process, both γ-CD and AQs are separately polymerized with acrylamide and are then utilized in photoprinting under light irradiation. This supramolecular photochemistry enables the selective modification of materials, opening up new possibilities for fabricating complex 3D structures.

Chemosensors

The development of chemosensors is another area where anthraquinone derivatives are making a significant impact. For instance, glassy carbon electrodes have been modified with various 1,4-dihydroxy-9,10-anthraquinone derivatives. These modified electrodes demonstrate strong and irreversible adsorption of the anthraquinone compounds. The electrochemical behavior and stability of these sensors have been studied using cyclic voltammetry across a range of acidic and basic aqueous solutions, with an optimal working pH typically found between 6 and 7. This research highlights the potential for creating sensitive and stable chemosensors for various analytical applications.

While direct research on this compound in these specific material science applications is limited in publicly available literature, the extensive studies on closely related anthraquinone derivatives lay a strong groundwork for its future exploration and potential application in these innovative fields.

Data on Related Anthraquinone Derivatives in Material Science

To provide context for the potential of this compound, the following table summarizes key findings from research on related anthraquinone compounds in material science applications.

| Application Area | Anthraquinone Derivative Class | Key Research Finding | Potential Implication for this compound |

| Optoelectronics | 9,10-Anthraquinone Derivatives | Promising candidates for n-type organic semiconductors with tunable electronic properties. researchgate.net | The acetoxy group at the 9-position could influence the electronic properties, potentially enhancing its suitability for specific optoelectronic devices. |

| 3D Photoprinting | General Anthraquinones (AQs) | Formation of supramolecular charge-transfer complexes with γ-cyclodextrin under light irradiation for creating soft materials. nih.gov | The specific substituents on this compound may affect the kinetics and stability of complex formation, influencing the properties of the photoprinted material. |

| Chemosensors | 1,4-dihydroxy-9,10-anthraquinone Derivatives | Strong, irreversible adsorption on glassy carbon electrodes, enabling stable electrochemical sensing. | The electrochemical properties of this compound could be harnessed for the development of novel chemosensors with high sensitivity and selectivity. |

In Vitro Mechanistic Biological Studies of 9 Acetoxy 1,4 Anthraquinone and Its Analogues

Molecular Interactions with Biomacromolecules

The interaction of anthraquinone (B42736) derivatives with essential biomacromolecules like DNA and enzymes is a critical area of study, shedding light on their potential therapeutic applications.

DNA Intercalation and Binding Mechanisms

Anthraquinone derivatives are known to interact with DNA, primarily through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. core.ac.ukd-nb.info This interaction can significantly alter the structure and function of DNA.

The mode and strength of this binding are heavily influenced by the nature and position of substituents on the anthraquinone core. nih.govgoogle.com For instance, studies on various substituted anthracene-9,10-diones have shown that the position of side chains dictates the binding mode. Derivatives with substituents at the 1,4 and 1,8 positions tend to intercalate with both side chains in the same groove of the DNA, a mode referred to as classical intercalation. In contrast, a 1,5-disubstituted derivative was found to intercalate in a threading mode, with one side chain in each groove. nih.gov Similarly, 2,6-disubstituted anthraquinones have also been predicted and experimentally confirmed to bind via a threading mechanism. nih.gov

The binding affinity of these compounds to DNA is a key determinant of their biological activity. For example, the anticancer drug mitoxantrone (B413), an anthraquinone derivative, unwinds circular duplex DNA and displaces ethidium (B1194527) from its DNA complex, which are characteristic features of intercalating agents. core.ac.uk The interaction of mitoxantrone with DNA has been characterized by an equilibrium constant of association (Ka) of approximately 1 x 10^5 M^-1 and an unwinding angle of about 16°. d-nb.info

Furthermore, the presence of specific functional groups can enhance DNA binding. Guanidinium groups introduced at the termini of the aminoethylamino side chains of mitoxantrone analogues have been shown to reinforce the interaction with DNA. nih.gov The presence of hydroxyl groups on the anthraquinone chromophore can also influence binding specificity, with some analogues showing preferential interaction with GC-rich sequences. nih.gov The stabilization of duplex DNA by anthraquinone derivatives has been demonstrated by an increase in the thermal melting temperature (Tm) of the DNA. oup.com

Table 1: DNA Binding Characteristics of Anthraquinone Analogues

| Compound/Analogue | DNA Binding Mode | Key Findings |

|---|---|---|

| 1,4- and 1,8-disubstituted anthracene-9,10-diones | Classical Intercalation | Both side chains occupy the same DNA groove. nih.gov |

| 1,5- and 2,6-disubstituted anthracene-9,10-diones | Threading Intercalation | Side chains occupy opposite DNA grooves. nih.gov |

| Mitoxantrone | Intercalation and Groove Binding | Unwinds DNA by ~16°; Ka ≈ 1 x 10^5 M^-1. core.ac.ukd-nb.info |

| Guanidinium-containing analogues | Intercalation | Guanidinium groups enhance DNA interaction. nih.gov |

| Hydroxylated analogues | Intercalation | Can show preferential binding to GC-rich sequences. nih.gov |

| Dimethylanthraquinone conjugate | Intercalation | Stabilizes DNA duplex, increasing its melting temperature. oup.com |

Enzyme Inhibition Studies (e.g., Topoisomerase II inhibition mechanisms)

Topoisomerase II is a crucial enzyme involved in managing the topological state of DNA during replication, transcription, and recombination. nih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. sci-hub.se Many anticancer drugs, including several anthraquinone derivatives, target this enzyme.

Anthraquinone-based compounds can act as topoisomerase II inhibitors by stabilizing the "cleavable complex," which is an intermediate state where the enzyme is covalently bound to the broken DNA ends. sci-hub.sephcogrev.com By preventing the resealing of the DNA break, these drugs lead to an accumulation of DNA strand breaks, ultimately triggering cell death. sci-hub.se

The ability of an anthraquinone derivative to inhibit topoisomerase II is highly dependent on its structure. For example, a study on two guanidine-containing anthracene-9,10-diones revealed that the analogue with two hydroxyl groups on the anthraquinone chromophore (SR103) promoted DNA cleavage by topoisomerase II and was cytotoxic. In contrast, the analogue lacking these hydroxyl groups (SR107) had no effect on the enzyme and was not cytotoxic. nih.gov This highlights the critical role of specific substituents in the drug-enzyme-DNA interaction.

Some anthraquinone derivatives, such as 1-acetoxy-3-methoxy-9,10-anthraquinone, have been shown to inhibit the activity of DNA topoisomerase II. phcogrev.com The mechanism of inhibition often involves the stabilization of the topoisomerase II-mediated DNA cleavage complex. phcogrev.com

Table 2: Topoisomerase II Inhibition by Anthraquinone Analogues

| Compound/Analogue | Mechanism of Inhibition | Key Findings |

|---|---|---|

| Mitoxantrone | Stabilization of the cleavable complex | An established topoisomerase II inhibitor used in cancer therapy. core.ac.uk |

| 1-acetoxy-3-methoxy-9,10-anthraquinone | Inhibition of enzyme activity | Demonstrated inhibitory activity against DNA topoisomerase II. phcogrev.com |

| Guanidine-containing analogue (SR103) | Promotion of DNA cleavage | The presence of hydroxyl groups was crucial for its activity. nih.gov |

| Guanidine-containing analogue (SR107) | No inhibition | Lacked the necessary hydroxyl groups for activity. nih.gov |

Cellular Pathway Modulations (in vitro models)

In addition to direct interactions with biomacromolecules, anthraquinone derivatives can modulate various cellular pathways, leading to outcomes such as apoptosis, autophagy, and cell cycle arrest.

Apoptosis Induction Mechanisms (e.g., caspase activation, PARP cleavage)

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Anthraquinone derivatives have been shown to trigger apoptosis through various mechanisms.

One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govmedsci.org For instance, some anthraquinone derivatives have been found to induce the cleavage and activation of initiator caspases like caspase-9 and caspase-8, as well as effector caspases like caspase-3. nih.govmedsci.org Activated caspase-3 then cleaves a range of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govnih.gov PARP cleavage is a hallmark of apoptosis.

The induction of apoptosis by anthraquinones can also be mediated by the mitochondria. For example, 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) was found to cause the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c into the cytosol. nih.gov This, in turn, activates the caspase cascade and triggers apoptosis. nih.gov Similarly, another novel amide anthraquinone derivative (8a) was shown to induce apoptosis by increasing the expression of cleaved caspase-9 and cleaved caspase-3. nih.gov

Table 3: Apoptosis Induction by Anthraquinone Analogues

| Compound/Analogue | Apoptotic Mechanism | Key Molecular Events |

|---|---|---|

| 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) | Mitochondria-mediated pathway | Bax translocation, cytochrome c release, caspase and PARP cleavage. nih.gov |

| Amide anthraquinone derivative (8a) | Caspase activation | Increased expression of cleaved caspase-9 and cleaved caspase-3. nih.gov |

| Various anthraquinone derivatives | Caspase activation | Activation of caspase-8, caspase-9, and caspase-3. nih.govmedsci.org |

Autophagy Pathway Modulation (e.g., LC3 conversion)

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It plays a complex role in cancer, sometimes promoting survival and other times contributing to cell death. Some studies have indicated that anthraquinone derivatives can modulate the autophagy pathway.

A key marker of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, vesicle-associated form (LC3-II). google.com One study found that in colorectal cancer cells, a combination treatment that included an anthraquinone derivative could induce autophagy, as evidenced by a decrease in the autophagy substrate SQSTM1 and an increase in LC3-II. medsci.org Interestingly, the study also suggested a crosstalk between autophagy and apoptosis, where autophagy was essential for the activation of caspase-8. medsci.org

Another study on a G-quadruplex ligand demonstrated that it activated the ATM and autophagy pathways. Disruption of autophagy by deleting essential autophagy genes led to increased cell death, suggesting that in this context, autophagy was acting as a survival mechanism. nih.gov

Cell Cycle Perturbation (e.g., G2/M phase arrest)

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Several anthraquinone derivatives have been shown to interfere with the cell cycle, often causing an arrest at specific phases.

A common finding is the induction of G2/M phase arrest, which prevents cells from entering mitosis. For example, certain anthraquinone derivatives have been shown to cause an accumulation of cells in the G2/M phase in human bladder carcinoma cells and human cervical cancer cells. nih.govnih.gov This arrest is often accompanied by the modulation of key cell cycle regulatory proteins.

In one study, an anthraquinone derivative induced G2/M arrest by up-regulating the expression of cyclin B1 and p21. nih.gov Another study on MTA found that G2/M arrest was associated with the p53/p21/Cdc2-cyclin B1 signaling pathway. nih.gov The overexpression of p21 and downregulation of cyclin B1 led to the inactivation of the Cdc2-cyclin B1 complex, which is a critical regulator of the G2/M checkpoint. nih.gov

Table 4: Cell Cycle Perturbation by Anthraquinone Analogues

| Compound/Analogue | Effect on Cell Cycle | Key Molecular Events |

|---|---|---|

| Anthraquinone derivative (Compound 9) | G2/M phase arrest | Upregulation of cyclin B1 and p21. nih.gov |

| 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) | G2/M phase arrest | Overexpression of p21, downregulation of cyclin B1, inactivation of Cdc2-cyclin B1 complex. nih.gov |

Reactive Oxygen/Nitrogen Species (ROS/RNS) and Nitric Oxide (NO) Equilibrium Disturbance

Anthraquinone derivatives are recognized for their capacity to modulate cellular redox environments. mdpi.com These compounds can influence the balance of reactive oxygen species (ROS), which under normal physiological conditions are crucial for cellular signaling but can cause damage when unregulated. mdpi.comscielo.br Some anthraquinones function by generating ROS, which can induce oxidative damage and lead to bactericidal effects. nih.gov The generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals, can trigger significant physiological reactions in bacteria. nih.gov

Studies on various anthraquinone analogues have demonstrated their potential to interfere with oxidative stress pathways. For instance, certain derivatives can induce necrosis in tumor cells by elevating ROS levels. scielo.br Research on human dermal fibroblasts has shown that specific anthraquinones can suppress the generation of ROS and nitric oxide (NO) when stimulated by tumor necrosis factor-alpha (TNF-α). nih.gov One study found that 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone significantly reduced both ROS and NO levels in stimulated cells. nih.gov This suggests a mechanism where the compound's antioxidant properties counteract the inflammatory cascade. nih.gov

Furthermore, the interaction of anthraquinones with cellular components can lead to redox cycling, a process that results in the production of ROS. scirp.org The chemical structure of the anthraquinone, particularly the substituents, plays a critical role in its antioxidant activity and its ability to scavenge free radicals. mdpi.com For example, research into the photolysis of 9-acetoxy-1,4-anthraquinone has explored the reversible phototransfer of its acyl group, indicating a reactivity that is closely linked to its chemical structure. researchgate.net Other research has focused on synthesizing 1,4-anthracene-9,10-dione derivatives to evaluate their regulatory effects on nitric oxide production in activated immune cells. nih.gov

Mechanistic Insights into Antimicrobial and Antiplasmodial Activities (in vitro)

Inhibition of Bacterial Growth and Biofilm Adhesion

This compound and its analogues have demonstrated significant potential in combating bacterial growth and biofilm formation. frontiersin.org Anthraquinones are a class of phenolic compounds known for their antimicrobial properties. frontiersin.orgresearchgate.net Biofilms, communities of microbes that adhere to surfaces, often exhibit increased resistance to antimicrobial agents, making biofilm inhibition a critical area of study. researchgate.netresearchgate.net

The mechanism behind this activity is thought to involve the disruption of the bacterial cell wall or the inhibition of biofilm formation processes. rsc.org Some anthraquinones, like alizarin, are known to disrupt bacterial cells by inhibiting the establishment of biofilms. researchgate.net The table below summarizes the minimum inhibitory concentrations (MICs) for microbial growth and biofilm adhesion for selected anthraquinone analogues against V. carchariae.

| Compound | Microbial Growth MIC (µg/ml) | Biofilm Adhesion MIC (µg/ml) |

|---|---|---|

| 1,4-dihydroxy-9,10-anthraquinone (6) | 10 | 0.01 |

| 1,2-dihydroxy-9,10-anthraquinone (Alizarin) (7) | 10 | 0.01 |

| 1,5,6,8-tetrahydroxy-9,10-anthraquinone (9) | 0.1 | 0.1 |

| 1,8-dihydroxy-9,10-anthraquinone (10) | 10 | 10 |

| 2-amino-9,10-anthraquinone (15) | 1 | 0.01 |

Data sourced from a study on anthraquinones' antifouling activity. frontiersin.org

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, regulating virulence and biofilm formation. nih.govscielo.br Interfering with QS, a practice known as quorum quenching, is a promising strategy to control bacterial infections without exerting selective pressure that leads to resistance. nih.govnih.gov

The anti-biofilm activity of anthraquinones may be linked to the inhibition of quorum sensing. researchgate.netnih.gov Molecular docking analyses have been performed to investigate whether the interruption of QS in bacteria like V. carchariae could be a potential mode of action for the observed antifouling activity of anthraquinone compounds. frontiersin.org By blocking QS, these compounds can inhibit the production of virulence factors and prevent the formation of robust biofilms. nih.gov

Mechanisms of QS inhibition by natural compounds can include blocking the synthesis of signaling molecules (autoinducers), targeting the signal receptors, or degrading the signaling molecules themselves. researchgate.net While the precise mechanisms for many anthraquinones are still under investigation, it is suggested that they can interfere with QS-controlled factors with only marginal effects on bacterial growth, indicating that the quenching mechanisms are not due to static or cidal effects. nih.gov

Antiplasmodial Activity in Parasite Cultures

Several anthraquinone derivatives have shown promising in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com The search for new antiplasmodial agents is driven by the emergence of drug-resistant parasite strains. nih.gov

A study on extracts from the roots of Rennellia elliptica found that the dichloromethane (B109758) extract strongly inhibited P. falciparum growth. mdpi.com Subsequent phytochemical analysis led to the isolation of several anthraquinones that demonstrated potent antiplasmodial activity against a chloroquine-sensitive strain (3D7). mdpi.com For example, 3-hydroxy-2-methyl-9,10-anthraquinone showed very strong inhibition with an IC50 value of 0.34 µM. mdpi.com The table below presents the in vitro antiplasmodial activity of selected anthraquinones.

| Compound | IC50 (µM) against P. falciparum (3D7) |

|---|---|

| 1,2-dimethoxy-6-methyl-9,10-anthraquinone (1) | 1.10 |

| 2-formyl-3-hydroxy-9,10-anthraquinone (4) | 0.63 |

| 3-hydroxy-2-methyl-9,10-anthraquinone (7) | 0.34 |

| Rubiadin (8) | 2.00 |

| 3-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone (9) | 1.15 |

| Chloroquine (Reference) | 0.02 |

Data sourced from a study on antiplasmodial anthraquinones from Rennellia elliptica. mdpi.com

These findings suggest that anthraquinones are a valuable chemical scaffold for the development of new antimalarial drugs. nih.govmdpi.com

Structure-Activity Relationships (SAR) in In Vitro Biological Contexts

Identification of Key Structural Features for Specific Biological Activities

The biological activities of anthraquinone derivatives are intrinsically linked to their chemical structures. nih.govnih.gov Structure-activity relationship (SAR) studies help to identify the key molecular features responsible for their antimicrobial, antibiofilm, and antiplasmodial effects. frontiersin.orgnih.gov

For antibacterial and antibiofilm activity, the nature and position of substituents on the anthraquinone core are crucial. nih.govrsc.org SAR analysis has shown that for inhibiting biofilm adhesion, the presence of phenolic hydroxyl groups at specific positions can significantly enhance activity. frontiersin.org A study on marine bacteria revealed that hydroxyl groups at positions 2 and 4 of the anthraquinone structure increased biofilm adhesion inhibition, whereas their absence, or the addition of hydroxyl groups at positions 5, 6, and 8, led to a significant decrease in inhibitory activity. frontiersin.org Similarly, for activity against MRSA, a hydroxyl group at the C-2 position was found to be more important than at the C-1 position for inhibiting biofilm formation, while a carboxyl group at C-2 greatly influenced antibacterial and biofilm eradication activities. nih.gov Generally, increased polarity of substituents tends to correlate with more potent antibacterial effects. nih.govrsc.org

In the context of antiplasmodial activity, substitutions on both rings of the anthraquinone nucleus appear to be important. mdpi.com The presence of methyl, hydroxyl, or methoxy (B1213986) groups at various positions influences the compound's efficacy against P. falciparum. mdpi.com The diverse activities of anthraquinones highlight their potential as a versatile scaffold for designing new therapeutic agents. nih.govmdpi.com

Compound Names Table

| Name | Structure/Class |

| This compound | Anthraquinone Derivative |

| 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone | Anthraquinone |

| 1,4-dihydroxy-9,10-anthraquinone | Anthraquinone |

| 1,2-dihydroxy-9,10-anthraquinone | Anthraquinone (Alizarin) |

| 1,5,6,8-tetrahydroxy-9,10-anthraquinone | Anthraquinone |

| 1,8-dihydroxy-9,10-anthraquinone | Anthraquinone |

| 2-amino-9,10-anthraquinone | Anthraquinone |

| 1,2-dimethoxy-6-methyl-9,10-anthraquinone | Anthraquinone |

| 2-formyl-3-hydroxy-9,10-anthraquinone | Anthraquinone |

| 3-hydroxy-2-methyl-9,10-anthraquinone | Anthraquinone |

| Rubiadin | Anthraquinone |

| 3-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone | Anthraquinone |

| Chloroquine | 4-aminoquinoline |

Pharmacophore Modeling

Pharmacophore modeling is a computational strategy used in drug discovery to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger or block a specific biological response. nih.govplos.org A pharmacophore does not represent a real molecule or a real association of functional groups, but rather an abstract model that illustrates the crucial interaction points between a ligand and its target macromolecule, such as a protein or nucleic acid. plos.org These key interaction features, known as pharmacophoric descriptors, typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and ionizable groups. plos.orgmdpi.com

For the anthraquinone chemical class, to which this compound belongs, pharmacophore modeling is instrumental in rationalizing structure-activity relationships (SAR) and guiding the design of new derivatives with enhanced potency or selectivity. nih.govsemanticscholar.org The rigid and planar anthraquinone scaffold is a suitable basis for pharmacophore development, as it provides a consistent framework for the spatial arrangement of various functional groups. nih.gov

Research Findings from Analogues

While specific pharmacophore models for this compound are not extensively detailed in the literature, studies on analogous anthraquinone derivatives provide significant insights. These models, developed for various biological activities, consistently highlight the importance of the quinone and substituted rings in defining the compound's interaction profile.

One study focusing on the antifouling activity of 19 different anthraquinone analogues against marine bacteria generated a common feature pharmacophore model based on the four most active compounds. frontiersin.org This model, which achieved a high score of 0.9242, identified a specific combination of features essential for activity. frontiersin.org

| Pharmacophoric Feature | Count | Description |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 4 | Typically oxygen or nitrogen atoms that can accept a hydrogen bond from the biological target. |

| Hydrogen Bond Donor (HBD) | 2 | Typically hydroxyl or amine groups that can donate a hydrogen bond to the biological target. |

| Aromatic Ring (AR) | 2 | Represents the planar, aromatic regions of the molecule that can engage in π-π stacking or hydrophobic interactions. |

This model suggests that a balance of hydrogen bonding capabilities and aromatic interactions is crucial for the antifouling mechanism of these compounds. The quinone oxygens and substituted hydroxyl groups on the anthraquinone scaffold commonly serve as the HBA and HBD features, respectively, while the fused rings provide the aromatic character. frontiersin.org

In another line of research, structure-based pharmacophore modeling was used to analyze the interaction of anthraquinone derivatives with the LuxP protein in Vibrio carchariae, a target for quorum sensing inhibition. mdpi.com This work identified a broader set of possible pharmacophoric features that could be important for binding. mdpi.com

| Pharmacophoric Feature | Symbol | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | Represents sites that can accept a hydrogen bond. |

| Hydrogen Bond Donor | HBD | Represents sites that can donate a hydrogen bond. |

| Hydrophobic Interaction | H / HY | Indicates non-polar regions of the molecule. |

| Aromatic Interaction | AR | Specifies an aromatic ring system for potential stacking interactions. |

| Negative Ionizable Area | NI | Represents a group that can be negatively charged, such as a carboxylic acid. |

| Positive Ionizable Area | PI | Represents a group that can be positively charged, such as an amine. |

These studies collectively demonstrate that the biological activity of anthraquinone derivatives is highly dependent on the specific pattern of functional groups attached to the core structure. nih.gov For this compound, the two quinone oxygens and the ester carbonyl of the acetoxy group would be predicted to function as prominent Hydrogen Bond Acceptor (HBA) sites. The tricyclic aromatic system would serve as a critical Aromatic Ring (AR) or Hydrophobic (HY) feature. The development of such pharmacophore models is a key step in the virtual screening of compound libraries to identify novel, structurally diverse molecules with desired biological activities. nih.govsemanticscholar.org

Environmental Transformation and Degradation Pathways of Anthraquinones

Photolytic Degradation Processes in Environmental Matrices

Anthraquinones are known to be photochemically active compounds, and photodegradation is a significant pathway for their removal from sunlit environmental compartments. uc.ptresearchgate.net The core 9,10-anthraquinone structure possesses a system of conjugated double bonds that strongly absorbs ultraviolet light, initiating photochemical reactions. researchgate.net

The photodegradation of anthraquinones can proceed through several mechanisms. Direct photolysis occurs when the molecule absorbs light energy, leading to an excited state that can undergo bond cleavage or react with other molecules. For the parent 9,10-anthraquinone, this process can be rapid in aqueous solutions. regulations.gov Indirect photolysis is also a critical pathway, involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by other light-absorbing substances in the water, like dissolved organic matter. uc.pt These highly reactive species can attack the anthraquinone (B42736) molecule, leading to hydroxylation and eventual ring cleavage. For an acetylated derivative like 9-Acetoxy-1,4-anthraquinone, photolytic processes could lead to the cleavage of the ester bond, yielding acetic acid and the corresponding hydroxyanthraquinone, in addition to reactions involving the aromatic rings. While specific studies on acetoxy-anthraquinones are scarce, research on related acetoxy-quinoline derivatives has demonstrated their susceptibility to photodegradation. researchgate.net

Studies on various anthraquinone derivatives doped in polymer matrices have shown that the type and position of substituent groups can significantly impact photostability and the potential for reversible photodegradation. rsc.org

Biodegradation Pathways and Microbial Interactions

Biodegradation is a crucial process determining the environmental fate of many organic compounds, including anthraquinones. A wide variety of microorganisms, including fungi, bacteria, and algae, have been shown to degrade anthraquinone-based compounds, particularly the complex structures of anthraquinone dyes. biotechnologia-journal.orgfrontiersin.org

Fungi, especially white-rot fungi like Trametes hirsuta, are particularly effective due to their secretion of non-specific extracellular enzymes such as laccases and peroxidases. biotechnologia-journal.orgminia.edu.eg These enzymes can initiate the degradation of the stable aromatic structure of anthraquinones. Bacteria, both in isolation and in consortia, can also mineralize anthraquinone dyes, often utilizing them as a co-substrate in the presence of a primary carbon source. frontiersin.orgresearchgate.net Degradation can occur under both aerobic and anaerobic conditions, with some processes showing enhanced efficiency through a combination of both. frontiersin.org

For this compound, a key initial step in biodegradation would likely be the enzymatic hydrolysis of the acetoxy group. This reaction, catalyzed by esterase enzymes commonly found in microorganisms, would release acetic acid and a hydroxyanthraquinone. This is a common metabolic pathway for compounds containing ester linkages. nih.gov Following hydrolysis, the resulting hydroxylated anthraquinone would be susceptible to further degradation by the microbial enzymes that target the aromatic ring system. Some fungi are known to naturally produce acetylated anthraquinones as secondary metabolites, indicating they possess the enzymatic machinery to both synthesize and potentially degrade such structures. mdpi.com

Table 1: Examples of Microorganisms Involved in Anthraquinone Degradation

| Microorganism Type | Species Example | Anthraquinone Compound Degraded | Reference |

|---|---|---|---|

| Fungus | Trametes hirsuta D7 | Reactive Blue 4, Remazol Brilliant Blue R | biotechnologia-journal.org |

| Fungus | Aspergillus sp. XJ-2 | Disperse Blue 2BLN | biotechnologia-journal.org |

| Bacterium | Bacillus flexus TS8 | Indanthrene Blue RS | researchgate.net |

| Bacterium | Proteus mirabilis PMS | Indanthrene Blue RS | researchgate.net |

| Bacterium | Pseudomonas aeruginosa NCH | Indanthrene Blue RS | researchgate.net |

| Bacterium | Shewanella decolorationis S12 | Reactive Brilliant Blue K-GR | frontiersin.org |

Transformation Products and Metabolite Identification

The identification of transformation products is key to understanding the complete environmental fate of a compound. For this compound, the degradation pathway would likely involve a series of intermediate products.